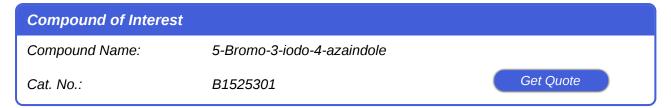


An In-depth Technical Guide to 5-Bromo-3-iodo-4-azaindole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-iodo-4-azaindole, systematically named 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine, is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural resemblance to purine and indole scaffolds makes it a "privileged structure" for the design of kinase inhibitors and other therapeutic agents. The presence of bromine and iodine atoms at positions 5 and 3, respectively, provides reactive handles for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of **5-Bromo-3-iodo-4-azaindole**.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **5-Bromo-3-iodo-4-azaindole** is presented in the table below. It is important to note that while some data is available, several properties are predicted and await experimental verification. For comparison, the melting point of the isomeric 5-Bromo-3-iodo-7-azaindole is 234-239 °C.[1]



Property	Value	Source
Molecular Formula	C7H4BrIN2	INVALID-LINK
Molecular Weight	322.93 g/mol	INVALID-LINK
CAS Number	1190319-16-4	INVALID-LINK
Appearance	Solid (predicted)	-
Boiling Point	411.6 ± 40.0 °C at 760 mmHg (Predicted)	INVALID-LINK
Density	2.4 ± 0.1 g/cm³ (Predicted)	INVALID-LINK
Melting Point	Not available	-
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and DMSO (Predicted)	-
pKa	Not available	-
logP	Not available	-

Experimental Protocols

The synthesis of **5-Bromo-3-iodo-4-azaindole** and its subsequent functionalization are critical for its application in drug discovery. Below are representative experimental protocols.

Synthesis of 4-Azaindole Derivatives (General Protocol)

A common strategy for the synthesis of the 4-azaindole scaffold involves a modified Cacchi palladium-mediated domino alkylation-cyclization reaction. The following is a generalized procedure that may be adapted for the synthesis of **5-Bromo-3-iodo-4-azaindole**, likely starting from a suitably substituted bromopyridine precursor.

Materials:

Substituted bromopyridine



- · Terminal alkyne
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., DMF, Dioxane)
- Trifluoroacetic anhydride

Procedure:

- Sonogashira Coupling: A mixture of the bromopyridine (1 eq.), the terminal alkyne (1.2 eq.), the palladium catalyst (0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) in a suitable solvent is degassed and stirred under an inert atmosphere. A base (2 eq.) is added, and the reaction is heated until completion (monitored by TLC or LC-MS).
- Acylation: The resulting alkyne is treated with trifluoroacetic anhydride.
- Cyclization: The acylated intermediate undergoes a palladium-catalyzed domino alkylationcyclization to yield the 4-azaindole scaffold.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

The bromine and iodine atoms on the **5-Bromo-3-iodo-4-azaindole** core are excellent handles for introducing molecular diversity via cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.

Materials:

- 5-Bromo-3-iodo-4-azaindole (1 eq.)
- Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq.)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.1 eq.)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)



Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

- To a reaction vessel, add **5-Bromo-3-iodo-4-azaindole**, the boronic acid/ester, the palladium catalyst, and the base.
- The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).
- · Add the degassed solvent system.
- The reaction mixture is heated (typically 80-120 °C) with stirring for several hours until the reaction is complete as monitored by TLC or LC-MS.
- Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

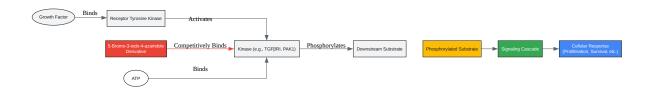
Biological Activity and Signaling Pathways

Azaindole scaffolds are integral to the development of a wide range of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. Derivatives of 4-azaindole have shown potent inhibitory activity against several kinases, including Transforming Growth Factor-beta Receptor 1 (TGF β RI) and p21-activated kinase 1 (PAK1).

Kinase Inhibition

The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.





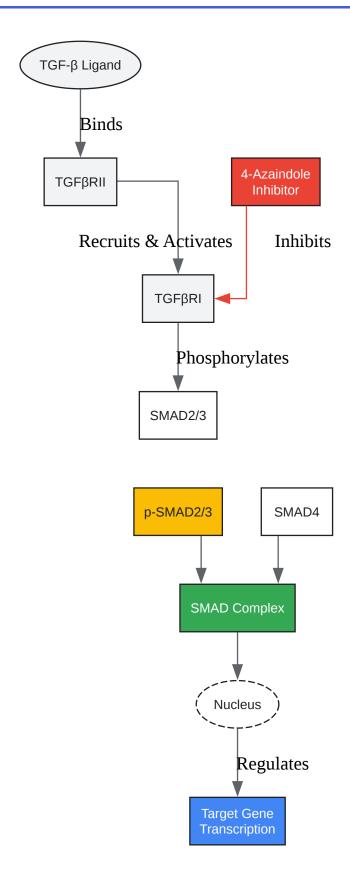
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Caption: General mechanism of kinase inhibition by a **5-Bromo-3-iodo-4-azaindole** derivative.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF- β) signaling pathway is crucial in regulating numerous cellular processes, including proliferation, differentiation, and apoptosis.[2][3][4][5][6] Dysregulation of this pathway is implicated in various diseases, including cancer. TGF β RI is a key kinase in this pathway.





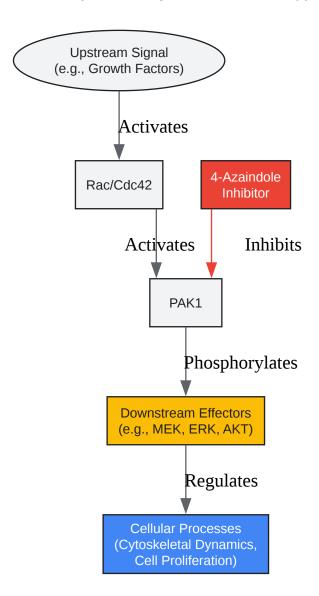
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Caption: Inhibition of the TGF- β signaling pathway by a 4-azaindole derivative.



p21-activated Kinase (PAK) Signaling Pathway

p21-activated kinases (PAKs) are key effectors of the Rho family of small GTPases and are involved in cytoskeleton dynamics, cell motility, survival, and proliferation.[7][8][9][10][11] PAK1 is a well-studied member of this family and a target for cancer therapy.



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